Syk-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

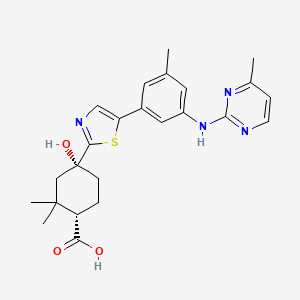

C24H28N4O3S |

|---|---|

Molecular Weight |

452.6 g/mol |

IUPAC Name |

cis-(1S,4R)-4-hydroxy-2,2-dimethyl-4-[5-[3-methyl-5-[(4-methylpyrimidin-2-yl)amino]phenyl]-1,3-thiazol-2-yl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C24H28N4O3S/c1-14-9-16(11-17(10-14)28-22-25-8-6-15(2)27-22)19-12-26-21(32-19)24(31)7-5-18(20(29)30)23(3,4)13-24/h6,8-12,18,31H,5,7,13H2,1-4H3,(H,29,30)(H,25,27,28)/t18-,24-/m1/s1 |

InChI Key |

OYKPWSZSBLRRPL-HOYKHHGWSA-N |

Isomeric SMILES |

CC1=NC(=NC=C1)NC2=CC(=CC(=C2)C3=CN=C(S3)[C@]4(CC[C@@H](C(C4)(C)C)C(=O)O)O)C |

Canonical SMILES |

CC1=NC(=NC=C1)NC2=CC(=CC(=C2)C3=CN=C(S3)C4(CCC(C(C4)(C)C)C(=O)O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: The Discovery and Synthesis of Syk-IN-3, a Novel Spleen Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Syk-IN-3" with the chemical structure 2-((3-(4-aminophenyl)-1H-indazol-6-yl)amino)-N-(tert-butyl)nicotinamide is not prominently documented in publicly available scientific literature. This technical guide, therefore, presents a representative overview of the discovery, synthesis, and evaluation process for a Syk inhibitor of this structural class, based on established principles in medicinal chemistry and pharmacology. The experimental data and specific synthesis protocols are illustrative.

Introduction to Spleen Tyrosine Kinase (Syk)

Spleen Tyrosine Kinase (Syk) is a non-receptor cytoplasmic tyrosine kinase that plays a pivotal role in signal transduction in a variety of cell types, particularly hematopoietic cells.[1] It is a crucial mediator of immunoreceptor signaling in macrophages, neutrophils, mast cells, and B-cells.[1] Upon activation by immunoreceptor tyrosine-based activation motifs (ITAMs), Syk initiates a signaling cascade that leads to the activation of downstream pathways, including the MAPK and NF-κB pathways, resulting in cellular responses such as proliferation, differentiation, and the release of inflammatory mediators.[2][3]

Given its central role in immune and inflammatory responses, Syk has emerged as a compelling therapeutic target for a range of diseases, including rheumatoid arthritis, systemic lupus erythematosus, allergic asthma, and certain B-cell malignancies.[4][5] The development of small molecule inhibitors of Syk is an active area of research in the pharmaceutical industry.

Discovery of this compound

The discovery of a potent and selective Syk inhibitor like this compound would typically follow a structured drug discovery process, beginning with the identification of a promising lead compound.

High-Throughput Screening (HTS)

A high-throughput screening campaign is often the initial step to identify novel chemical scaffolds that inhibit Syk activity. A library of diverse small molecules would be screened using an in vitro biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the phosphorylation of a peptide substrate by the Syk enzyme. Hits from the HTS would be compounds that show a significant reduction in Syk activity.

Hit-to-Lead Optimization

Following the identification of initial hits, a hit-to-lead campaign would be initiated. This involves the synthesis of analogs of the hit compounds to establish a structure-activity relationship (SAR). The goals of this phase are to improve potency, enhance selectivity against other kinases, and optimize physicochemical properties for better drug-like characteristics. For a compound like this compound, this would involve modifying the indazole core, the aminophenyl group, and the nicotinamide moiety to explore their impact on biological activity.

The general workflow for the discovery and initial evaluation of a Syk inhibitor is depicted below.

References

- 1. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]

- 2. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] NAD+ and Vitamin B3: From Metabolism to Therapies | Semantic Scholar [semanticscholar.org]

- 4. Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NAD+ and vitamin B3: from metabolism to therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Syk Inhibitor: Syk-IN-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Syk-IN-3, a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk). This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of immunology, oncology, and inflammation.

Chemical Structure and Properties

This compound is a small molecule inhibitor characterized by a complex heterocyclic scaffold. Its chemical identity and key physicochemical properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | (1S,4R)-4-(5-(5-((4,6-dimethylpyrimidin-2-yl)amino)-2-methylphenyl)thiazol-2-yl)-4-hydroxy-2,2-dimethylcyclohexane-1-carboxylic acid |

| CAS Number | 1312534-69-2[1] |

| SMILES String | Cc1cc(Nc2nc(C)cc(C)n2)ccc1-c1sc(-c2c(C)c(C(=O)O)c(O)cc2C)cn1 |

| Molecular Formula | C24H28N4O3S[1] |

| Molecular Weight | 452.57 g/mol [1] |

| Physicochemical Property | Value |

| Appearance | Solid |

| Purity | >98% (typically) |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term stability |

Pharmacological Properties

This compound is a highly potent inhibitor of Syk kinase, a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immune receptors.

| Parameter | Value | Comments |

| Target | Spleen Tyrosine Kinase (Syk) | A key mediator in immune and inflammatory signaling pathways. |

| IC50 | 1 nM[1] | Indicates very high potency against the Syk enzyme. |

| Selectivity | Data not publicly available | A comprehensive kinase selectivity profile for this compound has not been published. However, its discovery as a selective inhibitor suggests it likely has significantly lower activity against other kinases. Further profiling is required to fully characterize its off-target activities. |

Mechanism of Action and Signaling Pathway

Syk kinase is a central node in the signaling cascades initiated by the activation of immunoreceptors, such as the B-cell receptor (BCR) and Fc receptors. Upon receptor engagement, Syk is recruited to the immunoreceptor tyrosine-based activation motifs (ITAMs) within the receptor complex and becomes activated through phosphorylation. Activated Syk then phosphorylates a multitude of downstream substrates, leading to the activation of several signaling pathways, including the PLCγ, PI3K/AKT, and MAPK pathways. These pathways ultimately regulate diverse cellular responses such as proliferation, differentiation, survival, and the production of inflammatory mediators.

This compound, as an ATP-competitive inhibitor, is believed to bind to the ATP-binding pocket of the Syk kinase domain, thereby preventing the phosphorylation of its substrates and blocking the downstream signaling cascade.

Syk Signaling Pathway and Point of Inhibition

Experimental Protocols

The following is a representative experimental protocol for determining the in vitro inhibitory activity of this compound against Syk kinase, based on a homogenous time-resolved fluorescence (HTRF) assay format.

Objective: To determine the IC50 value of this compound against recombinant human Syk kinase.

Materials:

-

Recombinant human Syk kinase (active)

-

Biotinylated peptide substrate (e.g., a poly-GT-biotin or a specific Syk substrate peptide)

-

ATP (Adenosine 5'-triphosphate)

-

This compound (or other test compounds) dissolved in DMSO

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Detection Reagents:

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-XL665 (or other suitable acceptor fluorophore)

-

-

384-well low-volume microplates

-

HTRF-compatible microplate reader

Experimental Workflow:

Detailed Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 100 pM).

-

Further dilute the compound dilutions in Assay Buffer to the desired final assay concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., ≤1%).

-

-

Assay Plate Setup:

-

Add a small volume (e.g., 2.5 µL) of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the wells of a 384-well plate.

-

Add the Syk kinase solution (e.g., 5 µL of a 2X concentrated solution) to each well.

-

Incubate the plate for a short period (e.g., 15-30 minutes) at room temperature to allow for the inhibitor to bind to the kinase.

-

-

Kinase Reaction:

-

Prepare a 2X concentrated solution of the biotinylated substrate and ATP in Assay Buffer.

-

Initiate the kinase reaction by adding this mixture (e.g., 2.5 µL) to each well.

-

Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The reaction time should be optimized to be within the linear range of the assay.

-

-

Detection:

-

Stop the kinase reaction by adding the HTRF detection reagents (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-XL665) in a suitable detection buffer.

-

Incubate the plate in the dark at room temperature for at least 60 minutes to allow for the detection reagents to bind.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

-

Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

-

Logical Relationships in Syk Activation and Inhibition

The activation of Syk is a tightly regulated process that can be conceptually understood as a molecular "OR" gate, where either binding to phosphorylated ITAMs or phosphorylation of key tyrosine residues in its linker region can lead to its activation. This compound acts as a direct antagonist to this process by blocking the catalytic activity of the kinase.

Conclusion

This compound is a potent and valuable research tool for investigating the biological roles of Spleen Tyrosine Kinase. Its high potency makes it suitable for in vitro and potentially in cell-based assays to probe the function of Syk in various physiological and pathological processes. Further characterization of its selectivity and in vivo properties will be crucial in determining its potential as a therapeutic lead compound. This technical guide provides a foundational understanding of this compound for the scientific community, facilitating its application in advancing our knowledge of Syk-mediated biology and the development of novel therapeutics.

References

The Role of Syk-IN-3 in B-Cell Receptor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of Spleen Tyrosine Kinase (Syk) in B-cell receptor (BCR) signaling, with a specific focus on the potent inhibitor, Syk-IN-3. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the BCR signaling pathway.

Introduction to B-Cell Receptor Signaling and the Role of Syk

The B-cell receptor (BCR) is a critical component of the adaptive immune system, responsible for recognizing antigens and initiating a signaling cascade that leads to B-cell activation, proliferation, differentiation, and antibody production. The BCR complex consists of a membrane-bound immunoglobulin (mIg) molecule and the Igα/Igβ (CD79a/CD79b) heterodimer. Upon antigen binding to the mIg, the BCRs cluster, leading to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic tails of Igα and Igβ by Src-family kinases.

Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase, plays a pivotal role in propagating the downstream signal. The tandem SH2 domains of Syk bind to the phosphorylated ITAMs, leading to Syk's activation.[1] Activated Syk then phosphorylates a multitude of downstream substrates, including BLNK (B-cell linker protein) and PLCγ2 (Phospholipase C gamma 2), which ultimately results in the mobilization of intracellular calcium and the activation of transcription factors that drive the B-cell response.[2] Given its central role, Syk has emerged as a key therapeutic target for a range of autoimmune diseases and B-cell malignancies.[3]

This compound: A Potent Inhibitor of Syk Kinase

This compound is a highly potent inhibitor of Spleen Tyrosine Kinase. While the specific chemical structure of this compound is detailed in patent WO2011075515A1 as compound example 152, it is not widely available in the public domain. However, its exceptional potency makes it a significant tool for studying the intricacies of BCR signaling and for the development of novel therapeutics.

The primary mechanism of action for most Syk inhibitors, including likely this compound, involves binding to the ATP-binding site of the kinase domain of Syk.[3] This competitive inhibition prevents the phosphorylation of Syk's substrates, thereby blocking the downstream signaling cascade that is initiated by BCR activation.

Quantitative Data for Syk Inhibitors

The potency of Syk inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of Syk by 50%. The following table summarizes the reported IC50 values for this compound and other well-characterized Syk inhibitors, providing a comparative view of their potencies.

| Inhibitor | IC50 (nM) | Notes |

| This compound | 1 | Potent inhibitor from patent WO2011075515A1. |

| Fostamatinib (R406) | 41 | Prodrug of the active metabolite R406. |

| Entospletinib (GS-9973) | 7.7 | Orally bioavailable and selective Syk inhibitor. |

| Cerdulatinib (PRT062070) | 32 | Dual inhibitor of Syk and JAK kinases. |

| BAY 61-3606 | 10 | ATP-competitive and reversible Syk inhibitor. |

| PRT062607 (P505-15) | 1-2 | Highly specific and potent Syk inhibitor. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Syk inhibitors like this compound in the context of BCR signaling.

In Vitro Syk Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant Syk. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

-

Recombinant human Syk kinase

-

Biotinylated poly-GT (poly(Glu, Tyr)) substrate

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

HTRF detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665

-

384-well low-volume plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute in kinase reaction buffer.

-

In a 384-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control).

-

Add 4 µL of a solution containing recombinant Syk kinase and the biotinylated poly-GT substrate in kinase reaction buffer.

-

Initiate the kinase reaction by adding 4 µL of ATP solution in kinase reaction buffer. The final concentrations should be optimized, but typical ranges are 1-5 ng/µL Syk, 100-200 nM substrate, and 10-50 µM ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA and the HTRF detection reagents.

-

Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.

-

Read the plate on an HTRF-compatible plate reader with excitation at 320 nm and emission at 620 nm and 665 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cellular B-Cell Receptor-Mediated Calcium Mobilization Assay

This assay measures the ability of a Syk inhibitor to block the increase in intracellular calcium concentration following BCR stimulation in a B-cell line, such as Ramos cells.

Materials:

-

Ramos (human Burkitt's lymphoma) B-cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 1 mM CaCl2, 1 mM MgCl2, and 20 mM HEPES

-

Anti-human IgM antibody (F(ab')2 fragment)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Harvest Ramos cells and resuspend them in serum-free RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Load the cells with the calcium-sensitive dye by adding Fura-2 AM (final concentration 2-5 µM) or Fluo-4 AM (final concentration 1-2 µM) and Pluronic F-127 (final concentration 0.02%).

-

Incubate the cells at 37°C for 30-45 minutes in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye and resuspend them in HBSS at 1 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension per well in a 96-well plate.

-

Add 50 µL of this compound at various concentrations (or DMSO as a control) and incubate at 37°C for 30 minutes.

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence for 30-60 seconds.

-

Add 50 µL of anti-human IgM antibody (final concentration 10-20 µg/mL) to stimulate the BCR.

-

Immediately begin kinetic measurement of fluorescence for 5-10 minutes. For Fura-2, alternate excitation between 340 nm and 380 nm and measure emission at 510 nm. For Fluo-4, excite at 485 nm and measure emission at 520 nm.

-

The change in fluorescence (or the ratio of 340/380 for Fura-2) is indicative of the intracellular calcium concentration. Plot the peak response against the inhibitor concentration to determine the IC50.

Western Blotting for Phosphorylation of Downstream Signaling Proteins

This protocol is used to assess the effect of a Syk inhibitor on the phosphorylation status of Syk itself (autophosphorylation) and its downstream targets like BLNK and PLCγ2 in B-cells upon BCR stimulation.

Materials:

-

Ramos B-cells

-

RPMI-1640 medium

-

Anti-human IgM antibody (F(ab')2 fragment)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein concentration assay kit (e.g., BCA assay)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Syk (Tyr525/526), anti-Syk (total), anti-phospho-BLNK (Tyr84), anti-BLNK (total), anti-phospho-PLCγ2 (Tyr759), anti-PLCγ2 (total), and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Culture Ramos cells to a density of 1-2 x 10^6 cells/mL.

-

Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours at 37°C.

-

Stimulate the cells with anti-human IgM antibody (10-20 µg/mL) for 5-10 minutes at 37°C.

-

Pellet the cells by centrifugation at 4°C and wash once with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Syk) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 12.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against the total protein and a loading control.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the B-cell receptor signaling pathway and the experimental workflows.

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound.

Caption: Workflow for an in vitro Syk kinase HTRF assay.

Caption: Workflow for a cellular BCR-mediated calcium mobilization assay.

Conclusion

This compound is a highly potent inhibitor of Spleen Tyrosine Kinase, a critical mediator of B-cell receptor signaling. Its high potency makes it a valuable tool for dissecting the roles of Syk in B-cell function and a promising starting point for the development of therapeutics for autoimmune diseases and B-cell malignancies. The experimental protocols provided in this guide offer a framework for characterizing the in vitro and cellular activity of this compound and other Syk inhibitors. Further research into the selectivity, pharmacokinetics, and in vivo efficacy of this compound will be crucial in determining its full therapeutic potential.

References

The Critical Role of Spleen Tyrosine Kinase (Syk) in Fc Receptor Signaling and the Therapeutic Potential of its Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that serves as a central mediator in signal transduction downstream of various immunoreceptors, including the Fc receptors (FcRs). The activation of FcRs on immune cells by antibody-antigen complexes initiates a signaling cascade heavily dependent on Syk, leading to a wide array of cellular responses such as phagocytosis, degranulation, cytokine release, and antibody-dependent cell-mediated cytotoxicity. Given its pivotal role in these processes, Syk has emerged as a key therapeutic target for a multitude of inflammatory, autoimmune, and malignant disorders. This technical guide provides a comprehensive overview of the Fc receptor signaling pathway with a focus on the function of Syk, and explores the mechanism of action of Syk inhibitors, using well-characterized examples to illustrate their biochemical and cellular effects. Detailed experimental protocols for key assays and quantitative data for potent Syk inhibitors are presented to aid in the research and development of novel therapeutics targeting this critical kinase.

Introduction: Syk Kinase and Fc Receptor Signaling

Fc receptors are crucial components of the adaptive and innate immune systems, recognizing the fragment crystallizable (Fc) portion of immunoglobulins.[1] This recognition of antibody-coated targets triggers a phosphorylation cascade initiated by Src family kinases, which phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) within the cytoplasmic domains of the Fc receptor subunits.[2] This phosphorylation event creates docking sites for the tandem SH2 domains of Syk, leading to its recruitment to the receptor complex.[2]

Upon binding to the phosphorylated ITAMs, Syk undergoes a conformational change and is subsequently activated through autophosphorylation and further phosphorylation by Src family kinases.[2] Activated Syk then phosphorylates a multitude of downstream substrates, including adaptor proteins and enzymes, thereby propagating the signal and leading to the activation of various signaling pathways. These pathways include the PLCγ-mediated calcium mobilization, the Ras-MAPK pathway, and the PI3K-Akt pathway, culminating in diverse cellular functions.[3] The central role of Syk makes it an attractive target for therapeutic intervention in diseases driven by excessive or inappropriate immune responses.

Fc Receptor Signaling Pathway

The signaling cascade initiated by Fc receptor engagement is a tightly regulated process. The following diagram illustrates the key events in the Fc receptor signaling pathway and the inhibitory action of a Syk inhibitor.

Quantitative Data for Representative Syk Inhibitors

While specific data for "this compound" is not publicly available, the following tables summarize the quantitative data for two well-characterized and clinically relevant Syk inhibitors, Fostamatinib (the active metabolite is R406) and Entospletinib (GS-9973), which serve as excellent benchmarks for the potency and efficacy of this class of inhibitors.

Table 1: Biochemical Potency of Representative Syk Inhibitors

| Inhibitor | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference(s) |

| R406 (active metabolite of Fostamatinib) | Syk | Cell-free kinase assay | 41 | 30 | [3] |

| Entospletinib (GS-9973) | Syk | Cell-free kinase assay | 7.7 | N/A | [4] |

Table 2: Cellular Activity of Representative Syk Inhibitors

| Inhibitor | Cell Line/Type | Assay Type | Endpoint | EC50 (nM) | Reference(s) |

| R406 | Primary Human Mast Cells | IgE-induced Degranulation | β-hexosaminidase release | 56 | [3] |

| R406 | Various Cells | Syk-dependent signaling | Various | 33 - 171 | [5] |

| Entospletinib (GS-9973) | Ramos cells | BCR-mediated BLNK phosphorylation | Phospho-BLNK levels | 26 | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Syk inhibitors. The following sections provide protocols for key experiments used to characterize their activity.

Biochemical Syk Kinase Assay (ADP-Glo™ Format)

This assay quantifies the kinase activity of purified Syk enzyme by measuring the amount of ADP produced in the phosphorylation reaction.

Materials:

-

Recombinant human Syk enzyme

-

Poly (Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Syk Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[6]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test inhibitor (e.g., this compound)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test inhibitor in Syk Kinase Buffer containing 5% DMSO.

-

In a 384-well plate, add 1 µl of the inhibitor dilution or vehicle (5% DMSO).[6]

-

Add 2 µl of Syk enzyme diluted in Kinase Buffer to each well.[6]

-

Add 2 µl of a substrate/ATP mix (final concentrations are typically at the Km for ATP and an optimized substrate concentration) to initiate the reaction.[6]

-

Incubate the plate at room temperature for 60 minutes.[6]

-

Add 5 µl of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete the remaining ATP.[6]

-

Add 10 µl of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[6]

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cellular Assay: Immunoprecipitation and Western Blot for Syk Phosphorylation

This method assesses the ability of an inhibitor to block the phosphorylation of Syk in a cellular context following Fc receptor stimulation.

Materials:

-

Cell line expressing Fc receptors (e.g., THP-1 monocytes, RBL-2H3 mast cells)

-

Cell culture medium and supplements

-

Stimulating agent (e.g., aggregated IgG, anti-IgE antibody)

-

Test inhibitor (e.g., this compound)

-

Lysis Buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

-

Anti-Syk antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Anti-phospho-Syk (e.g., Tyr525/526) antibody for western blotting

-

Anti-total Syk antibody for western blotting

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and western blotting apparatus

Procedure:

-

Cell Treatment:

-

Plate cells and starve overnight if necessary.

-

Pre-incubate cells with various concentrations of the test inhibitor or vehicle for 1-2 hours.

-

Stimulate the cells with the appropriate Fc receptor agonist for a predetermined time (e.g., 5-15 minutes).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold Lysis Buffer.

-

Clarify the lysate by centrifugation.

-

-

Immunoprecipitation:

-

Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA in TBST).

-

Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total Syk antibody to confirm equal loading.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-Syk and total Syk.

-

Normalize the phospho-Syk signal to the total Syk signal.

-

Determine the concentration-dependent inhibition of Syk phosphorylation and calculate the EC50 value.

-

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following Fc receptor activation, a key downstream event of Syk signaling.

Materials:

-

Cell line expressing Fc receptors (e.g., RBL-2H3)

-

Calcium indicator dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., HBSS with calcium and magnesium)

-

Stimulating agent (e.g., anti-IgE followed by antigen)

-

Test inhibitor (e.g., this compound)

-

Fluorescence plate reader with kinetic reading capabilities

Procedure:

-

Cell Plating and Dye Loading:

-

Plate cells in a black-walled, clear-bottom 96-well plate.

-

Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Inhibitor Incubation:

-

Add serial dilutions of the test inhibitor or vehicle to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Measurement of Calcium Flux:

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading for each well.

-

Add the stimulating agent to all wells simultaneously using the instrument's injection system.

-

Immediately begin kinetic reading of fluorescence intensity over time (e.g., every 1-2 seconds for 2-5 minutes).

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

-

Normalize the data to the vehicle control.

-

Plot the normalized response against the inhibitor concentration and determine the IC50 value using non-linear regression.

-

Conclusion

Syk kinase is an indispensable component of the Fc receptor signaling pathway, playing a critical role in the initiation and propagation of immune responses. Its central position in this cascade makes it a highly attractive target for the development of therapeutics aimed at treating a wide range of autoimmune and inflammatory diseases, as well as certain B-cell malignancies. The detailed understanding of the signaling pathway, coupled with robust biochemical and cellular assays, provides a solid foundation for the discovery and characterization of novel and potent Syk inhibitors. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals in their efforts to advance the field of Syk-targeted therapies. The continued exploration of Syk inhibitors holds great promise for the development of new and effective treatments for patients with significant unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. The Spleen Tyrosine Kinase Inhibitor, Entospletinib (GS-9973) Restores Chemosensitivity in Lung Cancer Cells by Modulating ABCG2-mediated Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fostamatinib Disodium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. promega.com [promega.com]

- 7. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]

The Chemical Probe Syk-IN-3 (MRL-SYKi): An In-Depth Technical Guide for Researchers

An authoritative resource for scientists and drug development professionals on the potent and selective Syk kinase inhibitor, Syk-IN-3, also known as MRL-SYKi. This guide provides comprehensive data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate the effective use of this chemical probe in research.

Introduction

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of various immunoreceptors, including B-cell receptors (BCRs) and Fc receptors.[1][2] Its central role in mediating immune and inflammatory responses has made it a compelling therapeutic target for a range of diseases, including autoimmune disorders, allergic conditions, and hematological malignancies.[3][4] this compound, also known as MRL-SYKi, is a potent and selective chemical probe for Syk kinase, developed by MSD and made available to the scientific community as a donated chemical probe to facilitate open-access research.[5][6][7] This guide serves as a technical resource for researchers utilizing this compound to investigate Syk biology and its role in disease.

Chemical and Physical Properties

This compound is a small molecule inhibitor that acts as a Type I, ATP-competitive inhibitor of the Syk kinase domain.[6] A structurally related but significantly less active compound, MRL-SYKi-NC, is available as a negative control for experiments.[7][8]

| Property | Value | Reference |

| Chemical Name | (1S,4R)-4-hydroxy-2,2-dimethyl-4-(5-(3-methyl-5-((4-methylpyrimidin-2-yl)amino)phenyl)thiazol-2-yl)cyclohexane-1-carboxylic acid | [5] |

| Molecular Formula | C24H28N4O3S | [9] |

| Molecular Weight | 452.58 g/mol | [9] |

| CAS Number | 1312534-69-2 | [5] |

| InChI Key | Not Available | |

| SMILES | Not Available | |

| Negative Control | MRL-SYKi-NC | [8] |

In Vitro Activity and Selectivity

This compound is a highly potent inhibitor of human Syk kinase with a reported IC50 of 0.9 ± 0.4 nM.[6][7] Its selectivity has been extensively profiled against a broad panel of kinases, demonstrating a high degree of specificity for Syk.

Kinase Selectivity Profile

A KINOMEscan™ assay profiling this compound against a panel of 265 kinases revealed greater than 100-fold selectivity for Syk over the majority of the kinome.[6]

| Target | IC50 (nM) | Selectivity vs. Syk | Reference |

| SYK | 0.9 | - | [6] |

| ZAP70 | 24 | ~27-fold | [10] |

| SRC | 100 | ~111-fold | [6][7] |

| NTRK1 | 105 | ~117-fold | [6][7] |

| NTRK3 | 120 | ~133-fold | [6][7] |

This table represents a selection of the most potent off-target hits. For a comprehensive list, refer to the KINOMEscan™ data.

Cellular Activity

This compound demonstrates potent on-target activity in various cell-based assays, effectively inhibiting Syk-mediated signaling pathways. The recommended concentration for cellular use is up to 100 nM.[6][8]

| Assay Type | Cell Line | Readout | IC50 (nM) | Reference |

| Digitonin-permeabilized cell assay | SW480 (expressing SYK(S550Y)) | NanoBRET | 2.1 | [10] |

| Digitonin-permeabilized cell assay | SW480 (expressing SYK(P342T)) | NanoBRET | 4.6 | [10] |

| Digitonin-permeabilized cell assay | SW480 (expressing SYK(S550F)) | NanoBRET | 14 | [10] |

| PhosphoSens SOX peptide assay | SW480 (expressing SYK(S550F)) | Catalytic Activity | 63 | [10] |

| PhosphoSens SOX peptide assay | SW480 (expressing SYK(P342T)) | Catalytic Activity | 95 | [10] |

| Human Whole Blood Assay | Human Whole Blood | Not Specified | < 300 | [6] |

In Vivo Suitability

This compound has been reported as suitable for in vivo use.[6][8] However, specific pharmacokinetic data from peer-reviewed publications is limited. Researchers should perform their own pharmacokinetic and tolerability studies in their model system of choice.

Experimental Protocols

The following are detailed methodologies for key experiments using this compound.

In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a general method for determining the IC50 of this compound against purified Syk kinase. Specific assay formats such as HTRF®, ADP-Glo™, or LanthaScreen® may be used.

Materials:

-

Recombinant human Syk kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP

-

Syk-specific substrate (e.g., a poly-Glu,Tyr peptide)

-

This compound (and MRL-SYKi-NC as a negative control) dissolved in DMSO

-

Detection reagents (specific to the assay format)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

-

In a microplate, add the diluted this compound or DMSO (vehicle control).

-

Add the Syk kinase to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of ATP and the Syk substrate. The ATP concentration should ideally be at or near the Km for Syk.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature or 30°C.

-

Stop the reaction and perform the detection step according to the manufacturer's protocol for the chosen assay format.

-

Measure the signal on a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Western Blotting for Phospho-Syk

This protocol details the detection of Syk phosphorylation at its activation loop tyrosines (Tyr525/526) in a cellular context.

Materials:

-

Cell line expressing Syk (e.g., Ramos, a human B-lymphoma cell line)

-

Cell culture medium and supplements

-

Stimulating agent (e.g., anti-IgM antibody for B-cells)

-

This compound and MRL-SYKi-NC

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Syk (Tyr525/526) and anti-total Syk

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells at an appropriate density and allow them to adhere or grow to the desired confluency.

-

Pre-treat the cells with various concentrations of this compound, MRL-SYKi-NC, or DMSO (vehicle) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate agonist (e.g., anti-IgM) for a short period (e.g., 5-15 minutes) to induce Syk phosphorylation.

-

Wash the cells with cold PBS and lyse them on ice using lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the image using an imaging system.

-

To control for protein loading, the membrane can be stripped and re-probed with an anti-total Syk antibody.

Cell Viability/Proliferation Assay

This protocol provides a general method to assess the effect of this compound on the viability or proliferation of Syk-dependent cancer cell lines.

Materials:

-

Syk-dependent cell line (e.g., certain DLBCL cell lines)

-

Cell culture medium and supplements

-

This compound and MRL-SYKi-NC

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a pre-determined optimal density.

-

Allow the cells to attach and resume growth overnight.

-

Add serial dilutions of this compound, MRL-SYKi-NC, or DMSO (vehicle) to the wells.

-

Incubate the plates for a specified period (e.g., 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for color or signal development.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percent viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

Syk Signaling Pathway

Caption: Simplified Syk signaling pathway initiated by immunoreceptor activation.

Experimental Workflow for Cellular pSyk Inhibition

Caption: Workflow for assessing this compound's effect on Syk phosphorylation.

Logical Relationship of Probe and Control

Caption: Logical use of this compound and its negative control.

Conclusion

This compound (MRL-SYKi) is a valuable and well-characterized chemical probe for the study of Syk kinase. Its high potency and selectivity, coupled with the availability of a matched negative control, make it an excellent tool for elucidating the biological functions of Syk and for validating it as a therapeutic target. This guide provides the essential data and methodologies to enable researchers to confidently and effectively incorporate this compound into their studies. As with any chemical probe, it is crucial to use the appropriate controls and to be mindful of potential off-target effects, even if they are minimal.

References

- 1. Western Blot Protocols and Recipes | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. Click-iT EdU Labeling In Vivo Cell Proliferation Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. Investigational spleen tyrosine kinase (SYK) inhibitors for the treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MRL-SYKi | Syk inhibitor | Probechem Biochemicals [probechem.com]

- 6. Probe MRL-SYKi | Chemical Probes Portal [chemicalprobes.org]

- 7. sgc-ffm.uni-frankfurt.de [sgc-ffm.uni-frankfurt.de]

- 8. MRL-SYKi | Structural Genomics Consortium [thesgc.org]

- 9. Compound MRL-SYKi - EUbOPEN [gateway.eubopen.org]

- 10. medchemexpress.com [medchemexpress.com]

Investigating Syk-dependent Cellular Processes with Syk-IN-3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of a variety of cell surface receptors, particularly in hematopoietic cells.[1] Its involvement in immunoreceptor signaling, including the B-cell receptor (BCR) and Fc receptors (FcR), makes it a critical mediator of diverse cellular responses such as proliferation, differentiation, phagocytosis, and the release of inflammatory mediators.[2][3] Dysregulation of Syk activity has been implicated in the pathogenesis of numerous diseases, including autoimmune disorders, allergic reactions, and hematological malignancies.[2] Consequently, Syk has emerged as a compelling therapeutic target for the development of small molecule inhibitors.

This technical guide focuses on Syk-IN-3, a potent inhibitor of Syk, and its application in the investigation of Syk-dependent cellular processes. This document provides a comprehensive overview of this compound, including its mechanism of action, and detailed protocols for key experiments to assess its effects on cellular signaling, viability, and cytokine production.

This compound: A Potent and Selective Syk Inhibitor

This compound is a small molecule inhibitor of Spleen Tyrosine Kinase.

Chemical Structure:

Chemical structure information for this compound is not publicly available.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the catalytic domain of the Syk kinase.[2] This binding event prevents the phosphorylation of Syk's substrates, thereby blocking the downstream signaling cascades that are dependent on Syk activity.[2]

Potency and Selectivity

This compound has been reported to be a highly potent inhibitor of Syk with an in vitro IC50 of 1 nM.[4] A comprehensive kinase selectivity profile is crucial to fully characterize the specificity of this compound and to understand its potential off-target effects. However, a detailed public kinase selectivity panel for this compound is not currently available. For comparison, other Syk inhibitors like Entospletinib (GS-9973) have shown high selectivity for Syk over other kinases.[5]

Data Presentation: Quantitative Analysis of this compound Activity

To facilitate the comparative analysis of this compound's efficacy, all quantitative data should be summarized in clearly structured tables. The following tables provide templates for organizing key experimental data.

Table 1: Kinase Selectivity Profile of this compound

| Kinase Target | IC50 (nM) |

| Syk | 1 [4] |

| Kinase 2 | Data not available |

| Kinase 3 | Data not available |

| ... | Data not available |

Table 2: Effect of this compound on Cell Viability (IC50 values)

| Cell Line | Cell Type | Incubation Time (hr) | IC50 (µM) |

| e.g., Ramos | Human Burkitt's lymphoma | e.g., 72 | Data not available |

| e.g., THP-1 | Human monocytic leukemia | e.g., 72 | Data not available |

| e.g., RBL-2H3 | Rat basophilic leukemia | e.g., 48 | Data not available |

Table 3: Inhibition of Cytokine Release by this compound (IC50 values)

| Cell Line | Stimulant | Cytokine | IC50 (µM) |

| e.g., THP-1 | e.g., LPS | TNF-α | Data not available |

| e.g., THP-1 | e.g., LPS | IL-6 | Data not available |

| e.g., Primary Macrophages | e.g., Immune Complexes | TNF-α | Data not available |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the role of Syk and the application of this compound. The following diagrams, generated using the DOT language, illustrate key Syk signaling pathways and a general experimental workflow for characterizing Syk inhibitors.

Syk Signaling Pathways

Experimental Workflow for Syk Inhibitor Characterization

Experimental Protocols

The following section provides detailed methodologies for key experiments to investigate the effects of this compound on cellular processes.

Western Blotting for Phosphorylated Syk and Downstream Targets

This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of Syk and its downstream signaling proteins.

Materials:

-

Cell line of interest (e.g., Ramos, THP-1)

-

This compound

-

Cell culture medium and supplements

-

Stimulant (e.g., anti-IgM for B-cells, LPS for monocytes)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pSyk (Tyr525/526), anti-Syk, anti-pPLCγ2, anti-PLCγ2, anti-pAkt, anti-Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to the desired density.

-

Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate agonist for a predetermined time (e.g., 10-30 minutes).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and develop with chemiluminescent substrate.

-

Capture the image using an imaging system.

-

Immunoprecipitation of Syk

This protocol allows for the investigation of proteins that interact with Syk and how these interactions are affected by this compound.

Materials:

-

Cell lysates prepared as described in the Western Blotting protocol.

-

Anti-Syk antibody for immunoprecipitation.

-

Protein A/G magnetic beads or agarose beads.

-

Wash buffer (e.g., modified RIPA buffer or PBS).

-

Elution buffer or Laemmli buffer.

Procedure:

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the supernatant.

-

-

Immunoprecipitation:

-

Add the anti-Syk antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic rack.

-

Discard the supernatant and wash the beads multiple times with cold wash buffer.

-

-

Elution:

-

Elute the immunoprecipitated proteins by resuspending the beads in Laemmli buffer and boiling for 5-10 minutes.

-

Pellet the beads and collect the supernatant containing the immunoprecipitated proteins for analysis by Western Blotting.

-

Cell Viability Assay

This protocol is used to determine the effect of this compound on cell proliferation and viability.

Materials:

-

Cell line of interest.

-

This compound.

-

96-well cell culture plates.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin-based reagent.

-

Solubilization solution (for MTT assay).

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density.

-

-

Treatment:

-

Treat the cells with a serial dilution of this compound or vehicle (DMSO) for the desired duration (e.g., 24, 48, 72 hours).

-

-

Viability Measurement:

-

For MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan crystals.

-

For Resazurin-based Assay: Add the resazurin reagent to each well and incubate for 1-4 hours.

-

-

Data Acquisition:

-

Measure the absorbance (for MTT) or fluorescence (for resazurin) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the data and fitting to a dose-response curve.[6]

-

Cytokine ELISA

This protocol measures the concentration of specific cytokines (e.g., TNF-α, IL-6) released from cells following treatment with this compound and stimulation.

Materials:

-

Cell culture supernatants from treated and stimulated cells.

-

Cytokine-specific ELISA kit (containing capture antibody, detection antibody, standard, and substrate).

-

96-well ELISA plates.

-

Wash buffer.

-

Stop solution.

-

Microplate reader.

Procedure:

-

Plate Coating:

-

Coat the wells of an ELISA plate with the capture antibody overnight at 4°C.

-

-

Blocking:

-

Wash the plate and block non-specific binding sites with a blocking buffer.

-

-

Sample and Standard Incubation:

-

Add cell culture supernatants and a serial dilution of the cytokine standard to the wells and incubate.

-

-

Detection Antibody Incubation:

-

Wash the plate and add the biotinylated detection antibody.

-

-

Streptavidin-HRP Incubation:

-

Wash the plate and add streptavidin-HRP conjugate.

-

-

Substrate Development:

-

Wash the plate and add the substrate solution. Incubate until color develops.

-

-

Data Acquisition:

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve from the absorbance values of the standards.

-

Calculate the concentration of the cytokine in the samples based on the standard curve.

-

Conclusion

This compound is a powerful research tool for dissecting the intricate roles of Syk in a multitude of cellular processes. Its high potency makes it an effective inhibitor for in vitro studies. By employing the detailed protocols and understanding the signaling pathways outlined in this guide, researchers can effectively investigate the therapeutic potential of targeting Syk in various disease models. Further characterization of its kinase selectivity and in vivo efficacy will be crucial for its potential translation into clinical applications. This in-depth guide provides a solid foundation for scientists and drug development professionals to explore the multifaceted biology of Syk and the utility of this compound as a specific and potent chemical probe.

References

- 1. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]

- 2. What are Syk inhibitors and how do they work? [synapse.patsnap.com]

- 3. Classic and Novel Signaling Pathways Involved in Cancer: Targeting the NF-κB and Syk Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:1312534-69-2 | Chemsrc [chemsrc.com]

- 5. Repurposing of the Syk inhibitor fostamatinib using a machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Spleen Tyrosine Kinase Inhibition on Cytokine Production: A Technical Guide

Disclaimer: This document provides a detailed overview of the effects of Spleen Tyrosine Kinase (Syk) inhibition on cytokine production. As specific public-domain data for "Syk-IN-3" is unavailable, this guide utilizes data from the well-characterized and clinically relevant Syk inhibitor, R406 (the active metabolite of Fostamatinib), as a representative example to illustrate the broader principles of Syk inhibition.

Executive Summary

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various immune cells, including B cells, mast cells, macrophages, and neutrophils.[1][2] Its activation is a critical step in the cascade leading to the production and release of a wide array of cytokines, which are key mediators of inflammation and immune responses.[1][3] Consequently, the inhibition of Syk has emerged as a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.[1] This technical guide provides an in-depth analysis of the effects of Syk inhibition on cytokine production, focusing on the core mechanisms, quantitative data from preclinical and clinical studies, and detailed experimental protocols. The information is intended for researchers, scientists, and drug development professionals engaged in the study of inflammation and immunology.

Core Mechanism of Syk in Cytokine Production

Syk is a central signaling molecule downstream of various immunoreceptors, such as B-cell receptors (BCRs) and Fc receptors (FcRs).[1] Upon receptor engagement by an antigen or immune complex, Syk is recruited to the receptor complex and becomes activated through phosphorylation.[1] Activated Syk then initiates a cascade of downstream signaling events, involving the activation of pathways such as the NF-κB, MAPK, and PI3K pathways.[4] These pathways ultimately lead to the transcription and translation of genes encoding various pro-inflammatory and immunomodulatory cytokines.[1][3]

Syk inhibitors, such as R406, act as ATP-competitive inhibitors, binding to the kinase domain of Syk and preventing its phosphorylation and subsequent activation.[1] By blocking this crucial initial step, Syk inhibitors effectively abrogate the downstream signaling cascades, leading to a significant reduction in the production of a broad spectrum of cytokines.[1][3]

Quantitative Effects of Syk Inhibition on Cytokine Production

The inhibition of Syk has been shown to potently suppress the production of numerous cytokines across various cell types and disease models. The following tables summarize the quantitative data from key studies.

Table 1: Effect of R406 on Cytokine Production in Mast Cells

| Cytokine | Cell Type | Stimulus | R406 Concentration | Inhibition (%) | Reference |

| IL-13 | Murine BMMCs | Antigen | 1 µM | ~80% | [5] |

| TNF-α | Murine BMMCs | Antigen | 1 µM | ~75% | [5] |

| IL-2 | Murine BMMCs | Antigen | 1 µM | ~90% | [5] |

| IL-6 | Murine BMMCs | Antigen | 1 µM | ~85% | [5] |

Table 2: Effect of R406 on Cytokine Production in Macrophages and Monocytes

| Cytokine | Cell Type | Stimulus | R406 Concentration | Inhibition (%) | Reference |

| TNF-α | Human Monocytes | Immune Complexes | 1 µM | Significant Reduction | [6] |

| IL-1β | Human Monocytes | Dengue Virus Immune Complexes | 1 µM | Almost Complete Ablation | [7] |

| IL-6 | Human Monocytes | Dengue Virus Immune Complexes | 1 µM | Significant Reduction | [7] |

| IL-6 | Human THP-1 Macrophages | plate-bound IgG | Not Specified | Dose-dependent reduction | [8] |

| TNF-α | Human THP-1 Macrophages | plate-bound IgG | 1 µM | ~70% | [8] |

Table 3: Effect of R406 on Cytokine Production in Other Cell Types and In Vivo Models

| Cytokine | Cell Type/Model | Stimulus | R406/Fostamatinib Dose | Effect | Reference |

| IL-6 | Proximal Tubular Epithelial Cells | TNF-α | 1 µM | Significant Reduction | [9] |

| IL-8 | Proximal Tubular Epithelial Cells | TNF-α | 1 µM | Significant Reduction | [9] |

| IL-6 | Splenic CD11c+ Dendritic Cells (in vivo) | Imiquimod | 20 mg/kg | Significant Downregulation | |

| IL-23 | Splenic CD11c+ Dendritic Cells (in vivo) | Imiquimod | 20 mg/kg | Significant Downregulation | |

| TNF-α | Rheumatoid Arthritis Patients | N/A | 100 mg bid | Reduction in Serum Levels | [6] |

| IL-1 | Rheumatoid Arthritis Patients | N/A | 100 mg bid | Reduction in Serum Levels | [6] |

| IL-6 | Rheumatoid Arthritis Patients | N/A | 100 mg bid | Reduction in Serum Levels | [6] |

Signaling Pathways and Experimental Workflows

Syk Signaling Pathway Leading to Cytokine Production

The following diagram illustrates the central role of Syk in the signaling cascade that leads to the production of inflammatory cytokines upon Fc receptor activation.

Caption: Syk signaling cascade initiated by Fc receptor cross-linking, leading to cytokine production, and the point of inhibition by Syk inhibitors.

Experimental Workflow for Assessing Syk Inhibitor Effects on Cytokine Production

This diagram outlines a typical experimental workflow to evaluate the efficacy of a Syk inhibitor in modulating cytokine production in vitro.

Caption: A generalized workflow for in vitro evaluation of Syk inhibitor effects on cytokine production.

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in this guide.

In Vitro Mast Cell Degranulation and Cytokine Production Assay[5]

-

Cell Culture: Bone marrow-derived mast cells (BMMCs) are generated by culturing bone marrow cells from mice in RPMI 1640 supplemented with 10% FBS, antibiotics, and 10 ng/mL recombinant murine IL-3.

-

Sensitization and Inhibition: BMMCs are sensitized overnight with 1 µg/mL anti-DNP IgE. The following day, cells are washed and resuspended in Tyrode's buffer. The cells are then pre-incubated with various concentrations of the Syk inhibitor (e.g., R406) or vehicle (DMSO) for 1 hour at 37°C.

-

Stimulation: Mast cell activation is induced by challenging the cells with 100 ng/mL DNP-HSA for 6 hours.

-

Cytokine Measurement: After incubation, the cell culture supernatant is collected. The concentrations of cytokines such as IL-2, IL-6, IL-13, and TNF-α are quantified using specific enzyme-linked immunosorbent assays (ELISAs) according to the manufacturer's instructions.

In Vivo Psoriasis-like Inflammation Model and Cytokine Analysis

-

Animal Model: A psoriasis-like skin inflammation model is induced in mice by the daily topical application of imiquimod (IMQ) cream on the shaved back skin for a specified number of days.

-

Inhibitor Administration: The Syk inhibitor (e.g., R406) is administered orally to the mice daily, typically starting one day before the first IMQ application. A vehicle control group receives the vehicle solution.

-

Sample Collection: At the end of the treatment period, mice are euthanized, and spleen and skin samples are collected.

-

Flow Cytometry Analysis of Splenic Dendritic Cells: Spleens are processed to obtain single-cell suspensions. The cells are then stained with fluorescently labeled antibodies against CD11c, IL-6, and IL-23 for intracellular cytokine analysis by flow cytometry.

-

ELISA of Skin Homogenates: Skin samples are homogenized, and the protein concentrations of IL-6 and IL-23 in the skin lysates are determined by ELISA.

Monocyte Isolation and Cytokine Response to Immune Complexes[6][7]

-

Monocyte Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood by Ficoll-Paque density gradient centrifugation. Monocytes are then purified from the PBMC fraction by negative selection using a monocyte isolation kit.

-

Inhibitor Treatment and Stimulation: Isolated monocytes are pre-treated with the Syk inhibitor (e.g., R406) or vehicle for 1 hour. The cells are then stimulated with pre-formed immune complexes (e.g., aggregated IgG or dengue virus-antibody complexes) for a specified duration (e.g., 2-24 hours).

-

Cytokine Quantification: Cell culture supernatants are collected, and the levels of cytokines such as TNF-α, IL-1β, and IL-6 are measured by ELISA.

Conclusion

The inhibition of Spleen Tyrosine Kinase represents a potent and effective strategy for modulating the production of a wide range of pro-inflammatory and immunomodulatory cytokines. As demonstrated by the extensive data on the representative Syk inhibitor R406, targeting Syk can significantly reduce cytokine release from various immune cells, thereby mitigating inflammatory responses. This technical guide provides a comprehensive overview of the underlying mechanisms, quantitative effects, and experimental methodologies relevant to the study of Syk inhibitors and their impact on cytokine production. This information serves as a valuable resource for researchers and drug developers in the fields of immunology, inflammation, and autoimmune diseases, facilitating further investigation and the development of novel therapeutic interventions.

References

- 1. Tyrosine-protein kinase SYK - Wikipedia [en.wikipedia.org]

- 2. A reevaluation of the spleen tyrosine kinase (SYK) activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are Syk inhibitors and how do they work? [synapse.patsnap.com]

- 4. The SYK tyrosine kinase: a crucial player in diverse biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuronal Spleen tyrosine kinase (SYK) mediates cytokine release in Transgenic Tau P301S mice organotypic brain slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Syk in Peripheral T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Syk-MyD88 Axis Is a Critical Determinant of Inflammatory-Response in Activated Macrophages [frontiersin.org]

- 9. Syk kinase is required for collaborative cytokine production induced through Dectin-1 and Toll-like receptors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Kinase Assay for Syk-IN-3

Spleen tyrosine kinase (Syk) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction for various cellular responses, including proliferation, differentiation, and phagocytosis.[1][2] It is a critical mediator in immunoreceptor signaling cascades, such as those initiated by the B-cell receptor (BCR) and Fc receptors on mast cells.[3][4] Given its importance in these pathways, Syk has emerged as a significant therapeutic target for autoimmune disorders, inflammatory diseases, and certain cancers.[3][5][6]

These application notes provide a detailed protocol for determining the inhibitory activity of a compound, exemplified by Syk-IN-3, against Syk kinase using an in vitro biochemical assay. The described method is based on the robust and sensitive ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[1][2] The luminescent signal generated is directly proportional to the amount of ADP formed and thus correlates with Syk kinase activity.[2] This allows for the precise determination of inhibitor potency, typically expressed as an IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%).

The protocol is intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of potential Syk inhibitors.

Quantitative Data Summary

The inhibitory potency of this compound was determined and compared with known Syk inhibitors. The data is summarized in the table below. The IC50 value for this compound is representative and serves as an example for data presentation.

| Compound | Target Kinase | IC50 Value (µM) | Assay Method |

| This compound (Example) | Syk | 0.045 | ADP-Glo™ |

| R406 (Fostamatinib) | Syk | 0.054[7] | Biochemical Assay[7] |

| Tanshinone I | Syk | 1.64[6] | Kinase Inhibition Assay[6] |

| Staurosporine | Pan-Kinase | Positive Control | ADP-Glo™[6] |

Syk Signaling Pathway Overview

Caption: Simplified Syk signaling pathway upon B-cell receptor activation.

Experimental Workflow: this compound In Vitro Kinase Assay

Caption: Workflow for the Syk in vitro kinase assay using ADP-Glo™ technology.

Detailed Experimental Protocol: this compound Inhibition Assay (ADP-Glo™ Method)

This protocol is designed to measure the activity of Syk kinase and its inhibition by this compound in a 96-well format.

I. Materials and Reagents Required

-

Recombinant Human Syk Enzyme (e.g., Promega V3801)[1]

-

ADP-Glo™ Kinase Assay Kit (e.g., Promega V9101)[1]

-

Protein Tyrosine Kinase Substrate (e.g., poly-(Glu, Tyr) 4:1)

-

This compound (or other test inhibitor)

-

ATP (10 mM stock)

-

Dithiothreitol (DTT)

-

Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)[2]

-

Deionized water (dH₂O)

-

White, opaque 96-well plates

-

Multichannel pipettor

-

Plate-reading luminometer

II. Reagent Preparation

-

Kinase Buffer (1X): Prepare the kinase assay buffer as specified. Add DTT to a final concentration of 50 µM just before use.[2]

-

ATP Solution: Thaw ATP stock on ice. Prepare the final ATP working solution in Kinase Buffer. The final concentration in the kinase reaction should be at or near the Km for ATP for Syk to ensure sensitive detection of competitive inhibitors.

-

Syk Enzyme Dilution: Thaw the Syk enzyme on ice. Dilute the enzyme to the desired working concentration in 1X Kinase Buffer. The optimal concentration should be determined empirically by titration to find a concentration that yields a robust signal.

-

Substrate Solution: Prepare the substrate solution in dH₂O or Kinase Buffer as recommended by the supplier.

-

This compound Serial Dilution: Prepare a serial dilution of this compound in 1X Kinase Buffer containing the same concentration of DMSO as the vehicle control wells (e.g., 1%).

III. Kinase Reaction Procedure

Perform all steps at room temperature unless otherwise specified.

-

Add Reagents to Plate: To the wells of a white 96-well plate, add the components in the following order:

-

5 µL of 1X Kinase Buffer (for total activity and blank controls).

-

5 µL of this compound serial dilutions or vehicle control (DMSO).

-

10 µL of Syk enzyme/substrate mix (containing the pre-diluted Syk enzyme and substrate).

-

-

Initiate the Kinase Reaction:

-

Add 10 µL of ATP working solution to all wells to initiate the reaction. The final reaction volume is 25 µL.

-

Shake the plate gently for 30 seconds.

-

Incubate the plate at 30°C for 60 minutes. The incubation time may be optimized (e.g., 15-60 minutes) to ensure the reaction is within the linear range.[1]

-

-

Terminate the Reaction and Deplete ATP:

IV. Signal Detection

-

Convert ADP to ATP:

-

Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into ATP and provides luciferase/luciferin to generate a light signal.

-

Shake the plate for 30 seconds.

-

Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[2]

-

-

Measure Luminescence:

-

Read the luminescence of each well using a plate-reading luminometer. An integration time of 0.5-1 second is typically sufficient.[2]

-

V. Data Analysis

-

Subtract Background: Subtract the average luminescence signal from the "no enzyme" blank wells from all other measurements.

-

Calculate Percent Inhibition: Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle))

-

Determine IC50: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve with a variable slope to calculate the IC50 value.

References

- 1. promega.com [promega.com]

- 2. promega.com [promega.com]

- 3. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A reevaluation of the spleen tyrosine kinase (SYK) activation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Discovery of a Natural Syk Inhibitor from Chinese Medicine through a Docking-Based Virtual Screening and Biological Assay Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Western Blot Analysis of Syk Phosphorylation using a Potent Syk Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in signal transduction in hematopoietic cells.[1][2] It is a key mediator of immunoreceptor signaling and is involved in diverse cellular responses, including proliferation, differentiation, and phagocytosis.[1][2] The activation of Syk is initiated by its recruitment to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs), leading to its own autophosphorylation at multiple sites, including Tyrosines 525 and 526 (Tyr525/526) in the activation loop.[1] This phosphorylation event is essential for Syk's kinase activity and the subsequent downstream signaling cascades.

Given its central role in various signaling pathways, Syk has emerged as a significant therapeutic target for a range of diseases, including autoimmune disorders and B-cell malignancies. The development of small molecule inhibitors that target Syk is an active area of research. These inhibitors can block the kinase activity of Syk, thereby preventing the phosphorylation of Syk itself and its downstream substrates.